molecular formula C18H22O B3055452 Mesityloxide CAS No. 64826-30-8

Mesityloxide

Cat. No.: B3055452
CAS No.: 64826-30-8
M. Wt: 254.4 g/mol
InChI Key: OZXIZRZFGJZWBF-UHFFFAOYSA-N
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Description

Mesityloxide, also known as 4-methylpent-3-en-2-one, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains a conjugated system of a carbonyl group and an alkene. This compound is commonly used as a solvent and an intermediate in the synthesis of other organic compounds .

Scientific Research Applications

Mesityloxide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments.

    Industry: this compound is used in the production of solvents, coatings, and adhesives.

Mechanism of Action

Mesityloxide is used as a solvent and in the production of methyl isobutyl ketone by hydrogenation . Further hydrogenation gives 4-methyl-2-pentanol (methyl isobutyl carbinol) .

Safety and Hazards

Inhalation of Mesityloxide causes irritation of the nose and throat, headache, dizziness, and difficult breathing . Contact with liquid or concentrated vapor causes severe eye irritation . The liquid irritates the skin and ingestion causes irritation of the mouth and stomach . It is recommended to use respiratory protection, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Preparation Methods

Mesityloxide can be synthesized through several methods:

    Aldol Condensation of Acetone: The most common method involves the aldol condensation of acetone to form diacetone alcohol, which then undergoes dehydration to produce this compound.

    Dehydration of Diacetone Alcohol: Diacetone alcohol can be directly dehydrated to form this compound.

    Industrial Production: Industrially, this compound is produced by the catalytic dehydration of diacetone alcohol.

Chemical Reactions Analysis

Mesityloxide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Mesityloxide is similar to other α,β-unsaturated ketones such as:

    Isophorone: Both this compound and isophorone are used as solvents and intermediates in organic synthesis. isophorone has a more complex structure and is used in different industrial applications.

    Phorone: Phorone is another α,β-unsaturated ketone that shares similar reactivity with this compound.

This compound is unique due to its relatively simple structure and high reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,3,5-trimethyl-2-(2,4,6-trimethylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXIZRZFGJZWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494589
Record name 1,1'-Oxybis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64826-30-8
Record name 1,1'-Oxybis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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